

Unveiling 2-Aminononanoic Acid Isomers: A Technical Guide to Natural Occurrence and Analysis

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Compound of Interest

Compound Name: (S)-2-Aminononanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of 2-aminononanoic acid isomers, focusing on their natural occurrence, potential sources, and detailed analytical methodologies for their identification and characterization. As non-proteinogenic amino acids (NPAAs), these molecules represent a compelling area of research for novel therapeutic development.

Introduction to 2-Aminononanoic Acid and its Isomers

2-Aminononanoic acid is an alpha-amino acid with a nine-carbon backbone. Like other alpha-amino acids, the chiral center at the second carbon gives rise to two stereoisomers: **(S)-2-aminononanoic acid** and (R)-2-aminononanoic acid. These isomers, along with positional isomers where the amino group is located at other positions on the nonanoic acid chain, are classified as non-proteinogenic amino acids (NPAAs). NPAAs are not incorporated into proteins during ribosomal translation but are found in a variety of natural sources, including bacteria, fungi, plants, and marine organisms, often as secondary metabolites.^{[1][2]} These compounds exhibit a wide range of biological activities and are of growing interest in drug discovery and development.^[2]

Natural Occurrence and Biosynthesis

Direct evidence for the widespread natural occurrence of 2-aminononanoic acid is limited in current scientific literature. However, the presence of structurally similar long-chain amino acids in various organisms suggests potential natural sources and biosynthetic pathways.

Microbial Sources: Bacteria and fungi are well-established producers of diverse NPAAs.^{[2][3][4]} The biosynthesis of the closely related (S)-2-aminooctanoic acid has been demonstrated using a transaminase from the bacterium *Chromobacterium violaceum*.^[1] This suggests that microbial transaminases could potentially synthesize 2-aminononanoic acid from corresponding keto-acid precursors. Branched-chain amino acid biosynthesis pathways, which are present in bacteria and fungi, provide the metabolic foundation for the production of various amino acids and could be evolutionary starting points for the generation of novel NPAAs.^{[4][5][6]}

Marine Organisms: Marine environments, particularly sponges and cyanobacteria, are rich sources of unique secondary metabolites, including NPAAs.^[7] While 2-aminononanoic acid has not been explicitly identified in a marine organism, the isolation of various lipoamino acids and depsipeptides containing long-chain amino acid residues from marine sources points to the possibility of its existence in these ecosystems.^{[7][8][9][10]}

Table 1: Potential Natural Sources of 2-Aminononanoic Acid Isomers (Inferred from Related Compounds)

Potential Source	Organism Type	Rationale for Inclusion
Bacteria	Chromobacterium violaceum and other species	Demonstrated biosynthesis of (S)-2-aminooctanoic acid via transaminases suggests a potential pathway for 2-aminononanoic acid. [1]
Fungi	Various species	Fungi are known producers of a wide array of non-proteinogenic amino acids and secondary metabolites. [3] [4]
Marine Sponges	Various species	Rich source of novel lipoamino acids and other secondary metabolites containing amino acid components. [9] [10]
Marine Cyanobacteria	Various species	Known to produce a diverse range of bioactive peptides and depsipeptides that may contain unusual amino acid building blocks. [7]

Biological Activities and Potential Applications

The biological activities of 2-aminononanoic acid isomers are not yet extensively characterized. However, research on related long-chain amino acids and their derivatives suggests potential therapeutic applications.

Antimicrobial Activity: The synthetic incorporation of (S)-2-aminooctanoic acid into antimicrobial peptides has been shown to enhance their antibacterial activity.[\[1\]](#) This suggests that 2-aminononanoic acid could be a valuable building block for developing novel antimicrobial agents. Derivatives of nonanoic acid have also demonstrated antimicrobial and antifungal properties.[\[2\]](#)

Cytotoxic Activity: Various synthetic derivatives of amino acids, including those with long alkyl chains, have been investigated for their cytotoxic effects against cancer cell lines.[\[11\]](#)[\[12\]](#)[\[13\]](#)

This indicates that 2-aminononanoic acid could serve as a scaffold for the development of new anticancer agents.

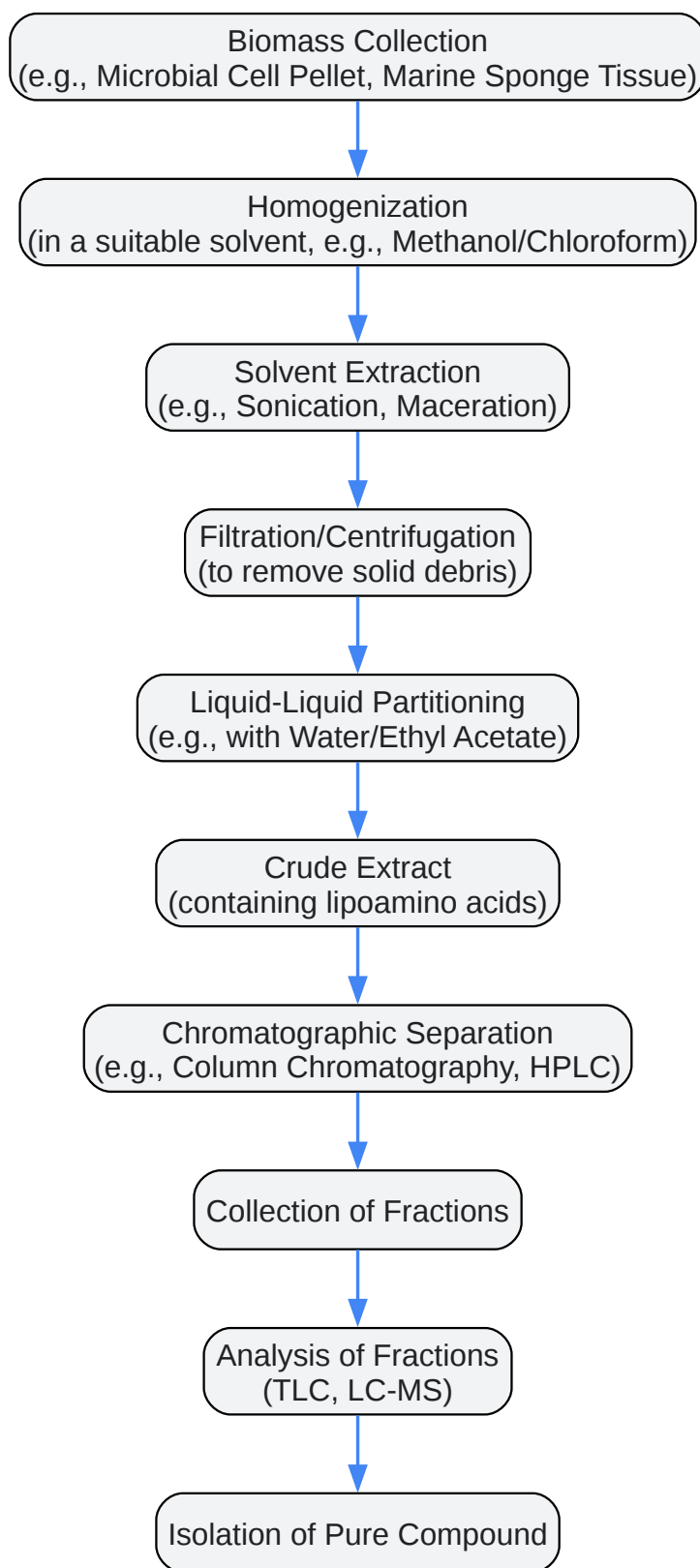
Enzyme Inhibition: Synthetic amino acid derivatives have been shown to inhibit digestive enzymes, suggesting potential applications in managing metabolic disorders.^[14] While the specific enzyme inhibitory activity of 2-aminononanoic acid is unknown, its structure warrants investigation in this area.

Experimental Protocols

The isolation and analysis of 2-aminononanoic acid isomers from natural sources or synthetic preparations require a combination of chromatographic and spectroscopic techniques.

Extraction and Isolation of Lipoamino Acids from Natural Sources

The following is a generalized protocol for the extraction of lipoamino acids from a biological matrix, which can be adapted for the isolation of 2-aminononanoic acid.



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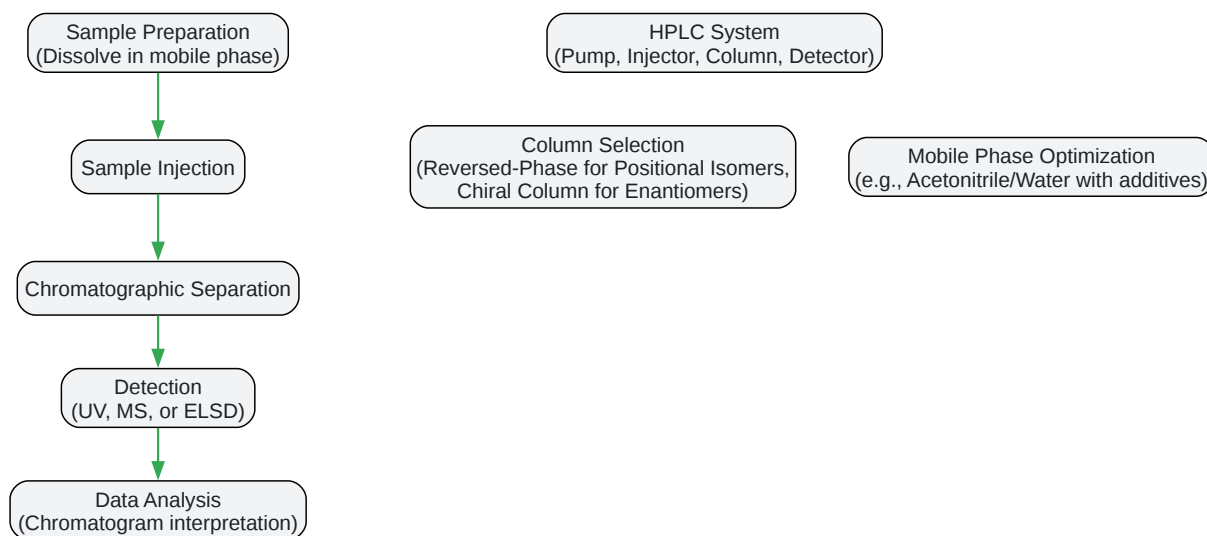
Figure 1: Generalized workflow for the extraction and isolation of lipoamino acids.

Protocol Details:

- **Homogenization and Extraction:** The biological material is homogenized in a solvent system suitable for extracting lipids and polar compounds, such as a mixture of methanol and chloroform.
- **Partitioning:** The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity. Lipoamino acids are expected to partition into the organic phase.
- **Chromatographic Separation:** The organic extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or reversed-phase material, followed by High-Performance Liquid Chromatography (HPLC) for final purification.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful technique for the separation of aminononanoic acid isomers. Reversed-phase HPLC can separate positional isomers, while chiral HPLC is necessary for the separation of enantiomers.



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Figure 2: Workflow for the HPLC analysis of 2-aminononanoic acid isomers.

Protocol for Reversed-Phase HPLC Analysis:

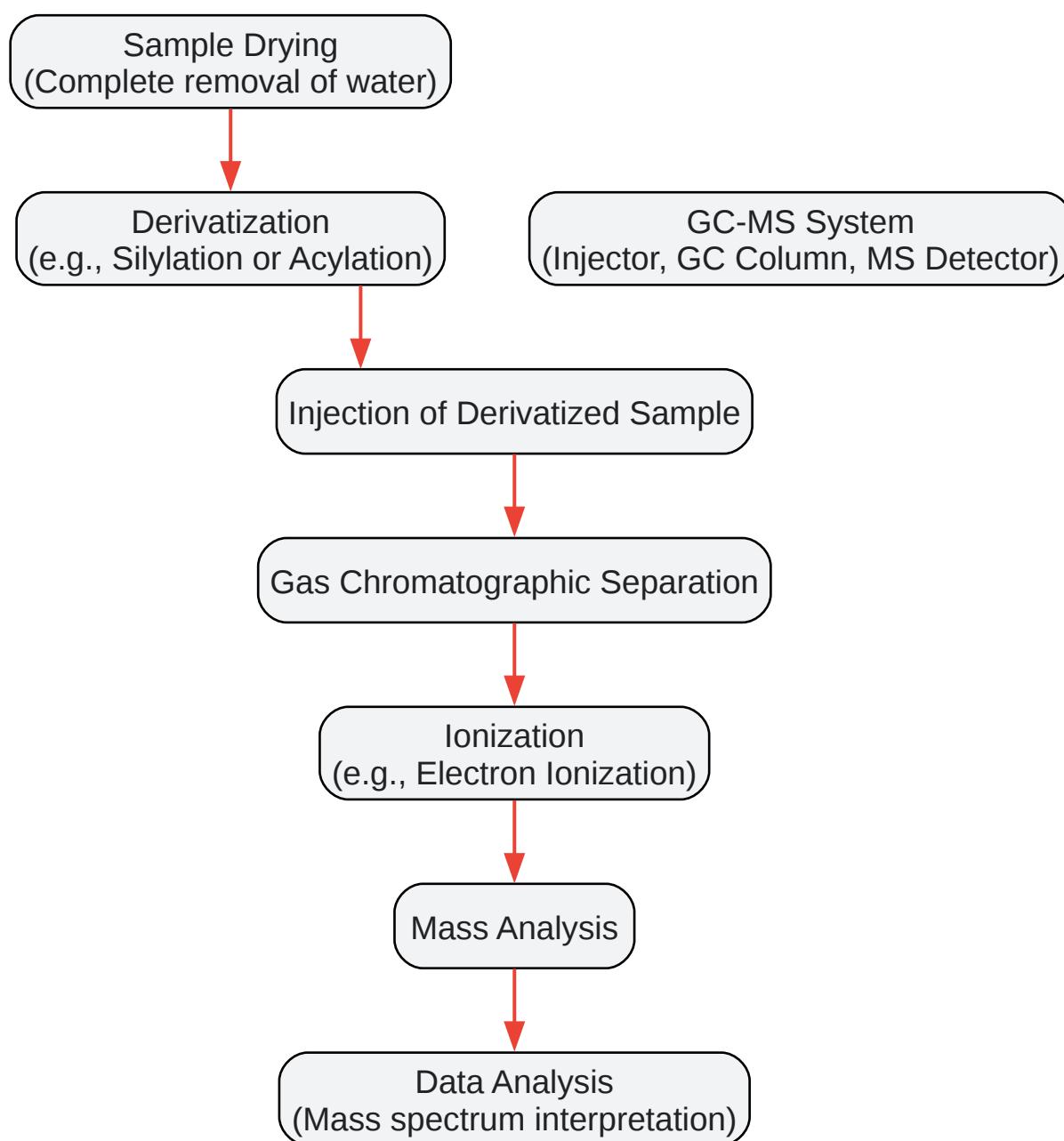
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.
- Detection: UV detection may be challenging due to the lack of a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often preferred.

Protocol for Chiral HPLC Analysis:

- **Column:** A chiral stationary phase (CSP) is required. Polysaccharide-based or macrocyclic glycopeptide-based columns are commonly used for amino acid separations.
- **Mobile Phase:** The mobile phase composition will depend on the specific chiral column used and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase conditions.
- **Derivatization (Optional):** Derivatization with a chiral derivatizing agent can allow for the separation of diastereomers on a standard reversed-phase column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive technique for the analysis of volatile compounds. For amino acids, a derivatization step is necessary to increase their volatility.



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Figure 3: Workflow for the GC-MS analysis of 2-aminononanoic acid isomers.

Protocol for GC-MS Analysis (as Trimethylsilyl Derivatives):

- Derivatization: The dried amino acid sample is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the polar amine and carboxylic acid groups into their trimethylsilyl (TMS) derivatives.

- **GC Separation:** The derivatized sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms).
- **MS Detection:** The separated compounds are detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the derivatized amino acid.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for 2-Aminononanoic Acid

Technique	Predicted Key Signals/Fragments
¹ H NMR	- Multiplet around 3.5-4.0 ppm for the proton at the alpha-carbon. - Overlapping multiplets for the methylene protons of the alkyl chain. - Triplet for the terminal methyl group.
¹³ C NMR	- Signal around 50-60 ppm for the alpha-carbon. - Signal around 175-185 ppm for the carboxylic carbon. - A series of signals for the methylene carbons of the alkyl chain. - Signal for the terminal methyl carbon.
Mass Spectrometry (EI)	- A molecular ion peak (M ⁺). - A prominent fragment from the loss of the carboxyl group (M-45). - Characteristic fragmentation pattern of the alkyl chain.

Note: The exact chemical shifts and fragmentation patterns will depend on the specific isomer, solvent, and analytical conditions.

Conclusion and Future Directions

2-Aminononanoic acid and its isomers represent an underexplored class of non-proteinogenic amino acids with potential for significant biological activity. While their natural occurrence is not yet well-documented, the biosynthetic capabilities of microorganisms and the chemical diversity of marine organisms suggest that they may be found in these sources. The development of

robust analytical methods, as outlined in this guide, is crucial for their discovery and characterization. Future research should focus on screening diverse natural product libraries for the presence of 2-aminononanoic acid, elucidating its biosynthetic pathways, and comprehensively evaluating its pharmacological properties. Such efforts will undoubtedly contribute to the advancement of drug discovery and our understanding of the chemical diversity of the natural world.

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